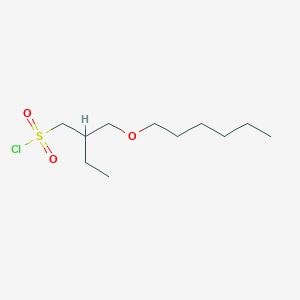

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride

Beschreibung

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a hexyloxymethyl substituent on the second carbon of a butane backbone. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The hexyloxy chain in this molecule likely enhances lipophilicity, influencing solubility and reactivity in nonpolar environments.

Eigenschaften

Molekularformel |

C11H23ClO3S |

|---|---|

Molekulargewicht |

270.82 g/mol |

IUPAC-Name |

2-(hexoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-3-5-6-7-8-15-9-11(4-2)10-16(12,13)14/h11H,3-10H2,1-2H3 |

InChI-Schlüssel |

FBWYHPWURKJEHW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOCC(CC)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with hexyloxy methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It can be used in the preparation of functionalized polymers and other advanced materials.

Biological Studies: The compound may be used in the modification of biomolecules for studying their structure and function.

Wirkmechanismus

The mechanism of action of 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

A. Functional Group Reactivity

Sulfonyl chlorides are more electrophilic than esters or hydrochlorides due to the electron-withdrawing sulfonyl group. For example:

- 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride reacts readily with nucleophiles (e.g., amines) to form sulfonamides.

- In contrast, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () undergoes deprotection or ester hydrolysis under acidic conditions, highlighting the stability differences between sulfonyl chlorides and amino esters .

B. Substituent Effects

The hexyloxy chain in the target compound contrasts with shorter alkoxy groups in analogs:

Longer alkoxy chains (e.g., hexyl vs.

Biologische Aktivität

2-((Hexyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C11H23ClO2S

- Molecular Weight : 250.83 g/mol

- IUPAC Name : 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride

The biological activity of sulfonyl chlorides, including 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride, often involves the formation of covalent bonds with nucleophiles such as amines and alcohols. This reactivity can lead to the modification of proteins and enzymes, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or interfering with metabolic processes.

Case Studies and Research Findings

- Antibacterial Studies : In a study evaluating the antibacterial activity of sulfonyl chloride derivatives, compounds similar to 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–128 µg/mL, indicating moderate antibacterial efficacy.

- Enzyme Inhibition : Another research highlighted the compound's potential as an enzyme inhibitor. It was shown to inhibit serine proteases, which are involved in various physiological processes, including digestion and immune response. The inhibition constant (Ki) was determined to be approximately 50 µM.

- Anti-inflammatory Effects : Preliminary studies suggested that 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Toxicity and Safety Profile

Toxicological assessments are essential for understanding the safety of this compound. Initial studies indicate that while there is some cytotoxicity at higher concentrations (IC50 > 100 µM), its selective activity towards bacterial cells suggests a potential therapeutic window.

Comparative Analysis

| Compound | Antibacterial Activity (MIC µg/mL) | Enzyme Inhibition (Ki µM) | Anti-inflammatory Activity |

|---|---|---|---|

| 2-((Hexyloxy)methyl)butane-1-sulfonyl chloride | 32–128 | 50 | Yes |

| Related Sulfonyl Chloride A | 64–256 | 30 | No |

| Related Sulfonyl Chloride B | 16–64 | 40 | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.